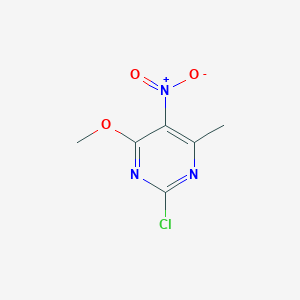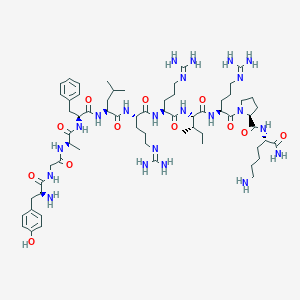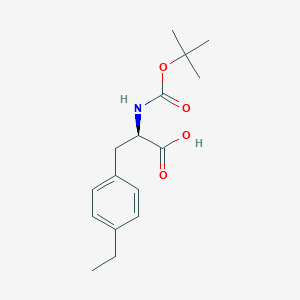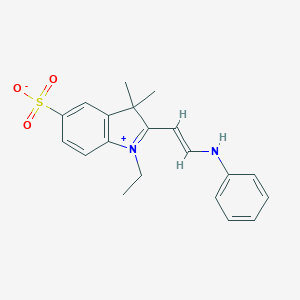
2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine
Übersicht
Beschreibung
“2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine” is a chemical compound with the molecular formula C6H6ClN3O3 . It has a molecular weight of 203.58 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 203.58 . It is stored at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen
Synthesis of Purines
2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine has been utilized in the synthesis of various purine compounds. One study involved its use in creating purines that amplify the effects of phleomycin against E. coli. This process involved methylaminolysis, reduction, and cyclization with orthoesters to produce various purine derivatives (Brown, Jones, Angyal, & Grigg, 1972).
Development of Aza-analogues of Pteridine
The compound has been employed in the development of aza-analogues of pteridine. This involved reactions like hydrazinolysis and cyclization to create various pentaazanaphthalenes and tetraazaindenes. These compounds' structural features were studied using various spectroscopic methods (Brown & Sugimoto, 1971).
Creation of Nitropyrimidine Derivatives
Research has been conducted on the reaction of methyl N-methyl-N-substituted nitropyrimidines with sodium alkoxides using this compound. This study explored the synthesis of various nitropyrimidine derivatives and their potential applications (Susvilo, Brukštus, & Tumkevičius, 2006).
Synthesis and Evaluation as Antitumor Agents
A series of trisubstituted nitropyrimidines, including derivatives of this compound, were synthesized and evaluated for their potential as antitumor agents. This research investigated their inhibition of cell proliferation in vitro (Thompson et al., 1997).
X-ray and Spectroscopic Analysis
The compound has been analyzed using X-ray crystallography and various spectroscopic techniques. Such studies offer insights into the structural and optical properties of nitropyrimidine derivatives (Jukić et al., 2010).
Synthesis of Novel Heterocyclic Systems
This compound has been used in the synthesis of new derivatives in heterocyclic chemistry. This includes the creation of novel pyrimidoquinazoline systems, which were characterized using various spectroscopic methods (Banihashemi, Hassani, & Lari, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of pyrrolopyridones as potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction pathways and are often implicated in diseases such as cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Eigenschaften
IUPAC Name |
2-chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-4(10(11)12)5(13-2)9-6(7)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXPMQAFHWYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517573 | |
| Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-99-6 | |
| Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)

